4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid
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Description
4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid, also known as HIPP, is a chemical compound with potential application in scientific research. This compound is of interest due to its unique structure and potential biological effects.
Scientific Research Applications
Functionalization and Derivative Formation
- 1H-pyrazole-3-carboxylic acid derivatives have been utilized in functionalization reactions to form various novel compounds, demonstrating the versatility of the pyrazole carboxylic acid structure. Reactions of its acid chloride with different aminophenols lead to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, highlighting its reactivity and potential in creating a range of derivatives (Yıldırım & Kandemirli, 2006).
Synthesis of Pyrazole Derivatives
- The compound has been a key intermediate in synthesizing pyrazole dicarboxylic acid derivatives, indicating its significance in medicinal chemistry and drug design. Basic hydrolysis of ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate led to the formation of various pyrazole derivatives (Kasımoğulları & Arslan, 2010).
Applications in Dye and Pigment Industry
- 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been used in the dye and pigment industry to produce heterocyclic dyes. It reacts with S/N-containing heterocyclic diazo salts and aniline derivatives to produce mono-/bi-heterocyclic dyes, demonstrating its utility in colorant synthesis and industrial applications (Tao et al., 2019).
Structural and Spectroscopic Studies
- The pyrazole carboxylic acid framework has been a subject of structural and spectroscopic studies, indicating its importance in understanding the chemical properties and reactivities of such compounds. These studies contribute to the knowledge base essential for designing new materials and drugs (Yıldırım et al., 2005).
Synthesis of Novel Derivatives for Antibacterial Applications
- Novel derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been evaluated for their antibacterial activities, showcasing the potential of pyrazole derivatives in developing new antibacterial agents (Bildirici et al., 2007).
properties
IUPAC Name |
4-hydroxy-1-(2-iodophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O3/c11-6-3-1-2-4-7(6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDVWFCKGFBVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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